![molecular formula C12H19N B14698526 (1,7,7-Trimethylbicyclo[2.2.1]heptan-2-yl)acetonitrile CAS No. 23985-17-3](/img/structure/B14698526.png)
(1,7,7-Trimethylbicyclo[2.2.1]heptan-2-yl)acetonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1,7,7-Trimethylbicyclo[221]heptan-2-yl)acetonitrile is an organic compound characterized by its bicyclic structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (1,7,7-Trimethylbicyclo[2.2.1]heptan-2-yl)acetonitrile typically involves the reaction of camphene with acetonitrile under specific conditions. The process may include the use of catalysts and controlled temperatures to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods: Industrial production of this compound may involve large-scale chemical reactors where the reaction conditions are meticulously controlled. The use of advanced purification techniques, such as distillation and crystallization, ensures the compound meets industrial standards.
Analyse Des Réactions Chimiques
Types of Reactions: (1,7,7-Trimethylbicyclo[2.2.1]heptan-2-yl)acetonitrile undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of corresponding oxides.
Reduction: Reduction reactions may yield different derivatives of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts for substitution reactions. The conditions typically involve controlled temperatures and pressures to optimize the reaction outcomes.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce oxides, while reduction can yield alcohols or other derivatives.
Applications De Recherche Scientifique
(1,7,7-Trimethylbicyclo[2.2.1]heptan-2-yl)acetonitrile has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a subject of study in biochemical research.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which (1,7,7-Trimethylbicyclo[2.2.1]heptan-2-yl)acetonitrile exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, leading to the compound’s observed effects. Detailed studies are required to fully elucidate these mechanisms.
Comparaison Avec Des Composés Similaires
Camphor: Shares a similar bicyclic structure but differs in functional groups.
Borneol: Another bicyclic compound with different chemical properties.
Isoborneol: Similar to borneol but with distinct stereochemistry.
Uniqueness: (1,7,7-Trimethylbicyclo[2.2.1]heptan-2-yl)acetonitrile is unique due to its specific functional group (acetonitrile) attached to the bicyclic structure, which imparts distinct chemical and physical properties compared to its analogs.
This comprehensive overview highlights the significance of (1,7,7-Trimethylbicyclo[221]heptan-2-yl)acetonitrile in various scientific and industrial contexts
Propriétés
Numéro CAS |
23985-17-3 |
|---|---|
Formule moléculaire |
C12H19N |
Poids moléculaire |
177.29 g/mol |
Nom IUPAC |
2-(1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl)acetonitrile |
InChI |
InChI=1S/C12H19N/c1-11(2)9-4-6-12(11,3)10(8-9)5-7-13/h9-10H,4-6,8H2,1-3H3 |
Clé InChI |
YKNPYYMAHGJYLF-UHFFFAOYSA-N |
SMILES canonique |
CC1(C2CCC1(C(C2)CC#N)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,7-Bis[(4-azidophenyl)methylidene]cycloheptan-1-one](/img/structure/B14698461.png)
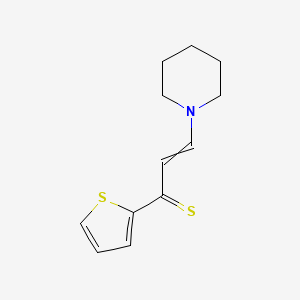
![1,4,7,7-Tetrachlorobicyclo[2.2.1]heptane](/img/structure/B14698492.png)
![Benzothiazole, 2-[2-(4-chlorophenyl)ethenyl]-](/img/structure/B14698499.png)

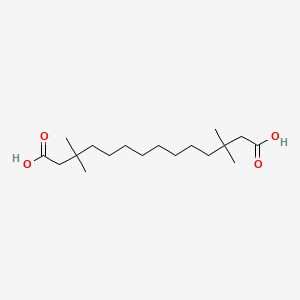
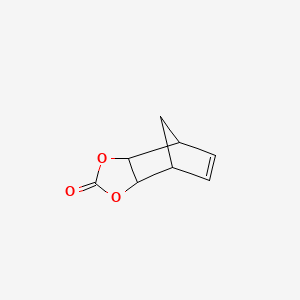
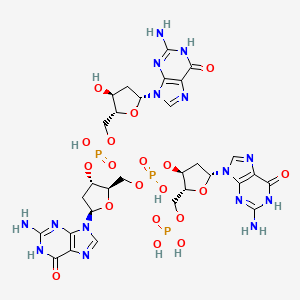
![N-[2-(4-Bromo-3-nitrophenyl)-2-oxoethyl]-2,2-dichloroacetamide](/img/structure/B14698518.png)
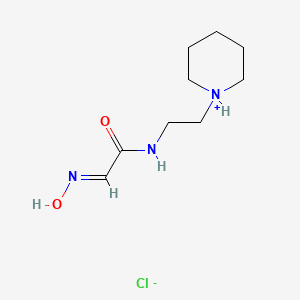
![Diethyl 2-[bis(2-chloroethyl)amino]but-2-enedioate](/img/structure/B14698547.png)
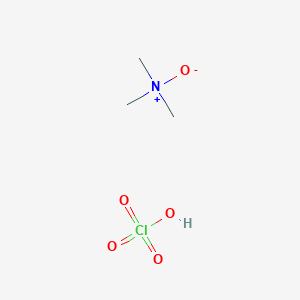
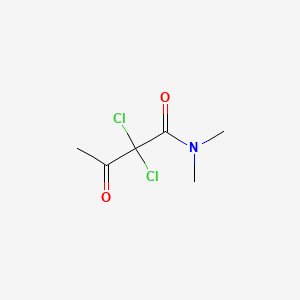
![butyl-[2-methyl-2-(3-methylbutylcarbamoyloxymethyl)pentyl]carbamic acid](/img/structure/B14698559.png)
